molecular formula C18H22ClO3P B15289810 1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene

1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene

Cat. No.: B15289810
M. Wt: 352.8 g/mol
InChI Key: UWOKONWYYPRXCH-UHFFFAOYSA-N
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Description

1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a phosphoryl group, and two propan-2-ylbenzene groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene typically involves the reaction of 2-propan-2-ylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphoryl chloride, which then reacts with another molecule of 2-propan-2-ylphenol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO3P/c1-13(2)15-9-5-7-11-17(15)21-23(19,20)22-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKONWYYPRXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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